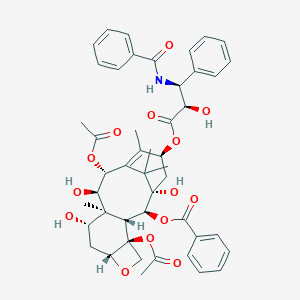
9-Dihydrotaxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Dihydrotaxol, also known as this compound, is a useful research compound. Its molecular formula is C47H53NO14 and its molecular weight is 855.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key structural modifications in 9-Dihydrotaxol compared to paclitaxel, and how do they influence bioactivity?
- Methodological Answer : this compound (9-DH-t) is synthesized via selective hydrogenation of the C9-C10 double bond in paclitaxel, as described by Klein et al. (1993) . This modification reduces molecular rigidity, enhancing water solubility while retaining tubulin-binding affinity. Researchers should employ nuclear magnetic resonance (NMR) and X-ray crystallography to confirm structural integrity and compare binding kinetics using in vitro tubulin polymerization assays. Structural analogs like 10-deacetyl-9-DH-t further demonstrate that substituents at C10 impact cytotoxicity and pharmacokinetics .
Q. Which preclinical models are most effective for evaluating 9-DH-t’s antitumor efficacy?
- Methodological Answer : Murine xenograft models (e.g., human breast cancer MDA-MB-435 or murine melanoma B16-F10) are standard for assessing in vivo efficacy. Key metrics include:
- Tumor Weight Inhibition (TWI) : Calculated as $ \text{TWI} = \frac{\text{Control Tumor Weight} - \text{Treated Tumor Weight}}{\text{Control Tumor Weight}} \times 100 $.
- % Increase in Lifespan (%ILS) : Critical for evaluating survival benefits in metastatic models .
- Use paclitaxel as a positive control to benchmark 9-DH-t’s relative efficacy and toxicity.
Q. How does 9-DH-t’s toxicity profile compare to paclitaxel in preclinical studies?
- Methodological Answer : In murine models, 9-DH-t exhibits lower neurotoxicity and myelosuppression due to reduced affinity for P-glycoprotein-mediated efflux. Toxicity assessments should include:
- Maximum Tolerated Dose (MTD) and LD₅₀ determination.
- Histopathological analysis of liver, kidney, and neural tissues.
- Comparative pharmacokinetic parameters (Cmax, AUC) to correlate exposure with toxicity .
Advanced Research Questions
Q. What strategies optimize 9-DH-t’s water solubility without compromising cytotoxicity?
- Methodological Answer : Structural modifications such as:
- C10 deacetylation : Reduces hydrophobicity (e.g., 10-DeAc-9-DH-t) .
- PEGylation : Conjugation with polyethylene glycol to enhance solubility.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.
Validate solubility via HPLC and assess cytotoxicity using IC₅₀ assays in taxane-resistant cell lines (e.g., MCF-7/ADR).
Q. How can researchers resolve contradictions in 9-DH-t’s efficacy data across different tumor models?
- Methodological Answer : Apply a systematic framework:
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in hormone receptor-positive cancers).
- Hypothesis Testing : Compare tumor microenvironment factors (e.g., pH, hypoxia) using transcriptomic profiling.
- Mechanistic Studies : Use siRNA knockdown to isolate pathways (e.g., apoptosis vs. mitotic arrest) .
Address inconsistencies by standardizing dosing regimens and endpoint criteria .
Q. What pharmacokinetic parameters are critical for translating 9-DH-t from preclinical to clinical studies?
- Methodological Answer : Prioritize:
- Bioavailability : Assess via oral/intravenous routes using LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions.
- Metabolic Stability : Incubate with human liver microsomes to identify CYP450 interactions.
- Tissue Distribution : Radiolabeled 9-DH-t with PET imaging in primates .
Q. Data Analysis & Reporting Best Practices
Q. How should researchers document contradictory results in 9-DH-t studies?
- Methodological Answer :
- Transparent Reporting : Clearly state experimental variables (e.g., cell line passage number, solvent used).
- Statistical Rigor : Use ANOVA with post-hoc tests to confirm reproducibility.
- Contextual Interpretation : Discuss contradictions in light of model limitations (e.g., murine vs. human stromal interactions) .
- Public Data Sharing : Deposit raw data in repositories like Figshare for independent validation .
Properties
CAS No. |
148584-53-6 |
|---|---|
Molecular Formula |
C47H53NO14 |
Molecular Weight |
855.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H53NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-40,51-53,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,39-,40-,45+,46-,47+/m0/s1 |
InChI Key |
RIYRAFARMCGSSW-UWNPAEFKSA-N |
SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Synonyms |
9(R)-dihydrotaxol 9-dihydro-taxol 9-dihydrotaxol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















